Bromine Substituent Enables Superior Synthetic Versatility for Kinase Inhibitor Development
The C5-bromine atom in 5-bromothieno[2,3-D]pyrimidin-4(3H)-one serves as an essential handle for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions to install diverse aryl, heteroaryl, and alkyne functionalities at this position. This enables the rapid generation of focused libraries for structure-activity relationship (SAR) studies in kinase inhibitor programs [1]. In contrast, the 5-chloro analog (e.g., 5-chlorothieno[2,3-d]pyrimidin-4-one, CAS 137240-12-1) exhibits lower reactivity in cross-coupling reactions, limiting its utility in parallel synthesis approaches .
| Evidence Dimension | Cross-coupling reactivity |
|---|---|
| Target Compound Data | Reactive towards Pd-catalyzed cross-coupling at C5 position |
| Comparator Or Baseline | 5-chlorothieno[2,3-d]pyrimidin-4-one (CAS 137240-12-1) |
| Quantified Difference | C-Br bond more readily undergoes oxidative addition with Pd(0) catalysts than C-Cl bond (qualitative difference based on established organometallic principles) |
| Conditions | Standard Suzuki-Miyaura, Sonogashira, and related Pd-catalyzed cross-coupling reaction conditions |
Why This Matters
This synthetic advantage translates directly to more efficient medicinal chemistry workflows, enabling faster SAR exploration and higher success rates in hit-to-lead optimization campaigns for kinase-targeted therapies.
- [1] Folkes, A., et al. (2012). Pharmaceutical compounds. U.S. Patent No. 8,324,206. View Source
